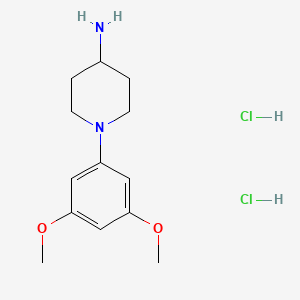
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated piperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive regulator of T-cell coactivation by binding to specific receptors on the cell surface . This interaction leads to the activation of downstream signaling pathways that modulate cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: A compound with a similar piperidine core but different substituents.
Piperidin-4-amine dihydrochloride: A related compound with a similar amine group but lacking the 3,5-dimethoxyphenyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H22Cl2N2O2 |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15;;/h7-10H,3-6,14H2,1-2H3;2*1H |
Clé InChI |
NKPDWKXJWROSMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2CCC(CC2)N)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


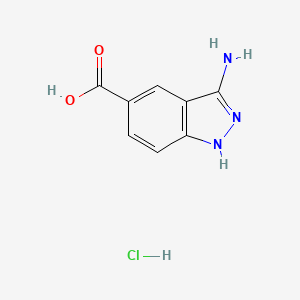
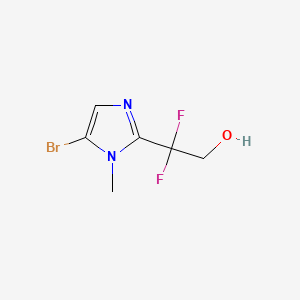

![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
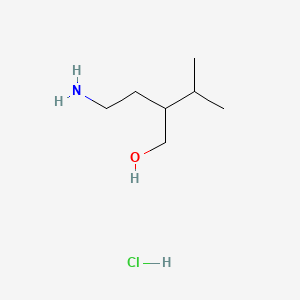
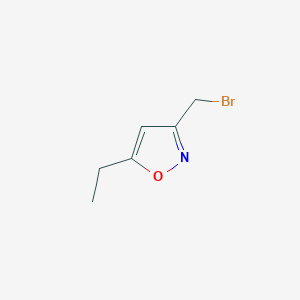
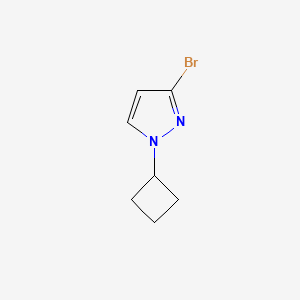
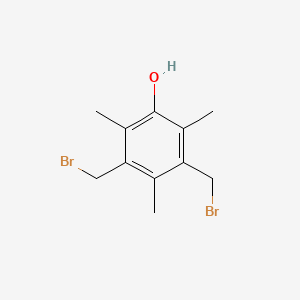
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
amine hydrochloride](/img/structure/B13460613.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
